8-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
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Description
The compound “8-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It contains a thiazole ring, a carbonyl group, an oxa ring, and a diazaspiro ring . The presence of these functional groups can significantly influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the specific functional groups present. For example, the carbonyl group could undergo nucleophilic addition reactions, while the thiazole ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the carbonyl group could increase its solubility in polar solvents .Future Directions
The compound “8-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one” could be a subject of future research due to the wide range of biological activities exhibited by thiazole derivatives . Further studies could focus on exploring its potential applications in various fields such as medicine and pharmacology.
Properties
IUPAC Name |
9-(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-21-15(14-6-3-2-4-7-14)16(26-13)17(23)22-10-5-8-19(9-11-22)12-20-18(24)25-19/h2-4,6-7H,5,8-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJVPJJROHSHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)N2CCCC3(CC2)CNC(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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